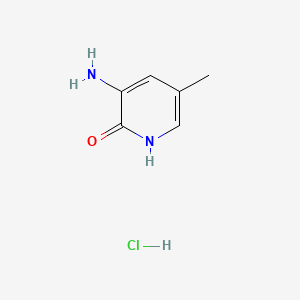
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminopyridine moiety attached to a dimethylbenzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the reaction of 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and catalytic hydrogenation to yield the intermediate tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This intermediate can then be further reacted with N,N-dimethylbenzamide under suitable conditions to obtain the final product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale production. The use of mixed solvents, such as alcohol and water, and specific catalysts can enhance the yield and purity of the product . The process typically includes nucleophilic substitution, protection and deprotection steps, and catalytic hydrogenation.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aminopyridine moiety allows for nucleophilic substitution reactions, which can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can activate pathways such as the MAP kinase signaling pathway and the AKT1 signaling pathway . These interactions lead to various cellular responses, including the activation of protein kinase C and the production of signaling molecules like diacylglycerol and inositol 1,4,5-trisphosphate.
Comparaison Avec Des Composés Similaires
- N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is unique due to its specific structure, which combines an aminopyridine moiety with a dimethylbenzamide group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the dimethylbenzamide group can influence the compound’s solubility and interaction with biological targets .
Propriétés
IUPAC Name |
4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZQEPYIXAAMKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718565 |
Source


|
| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-53-5 |
Source


|
| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER](/img/structure/B581534.png)


![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)


![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)

![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)


